

Chemical structure and properties of Omadacycline mesylate

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Compound of Interest

Compound Name: *Omadacycline mesylate*

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An In-depth Technical Guide to Omadacycline Mesylate

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical pharmacology of **Omadacycline mesylate**, a novel aminomethylcycline antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

Omadacycline is a semisynthetic derivative of minocycline and belongs to the aminomethylcycline class of tetracycline antibiotics.[1][2] The mesylate salt form enhances its pharmaceutical properties. The chemical modifications at the C7 and C9 positions of the tetracycline core are critical for its ability to overcome common tetracycline resistance mechanisms.[3][4]

Chemical Formula: $C_{30}H_{44}N_4O_{10}S$ [5] Molecular Weight: 652.76 g/mol [5] Synonyms: PTK 0796 mesylate, Amadacycline mesylate[5][6]

The structure of Omadacycline is designed to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[4][7] The C9-aminomethyl substitution hinders efflux-mediated resistance, while the modifications also allow the molecule

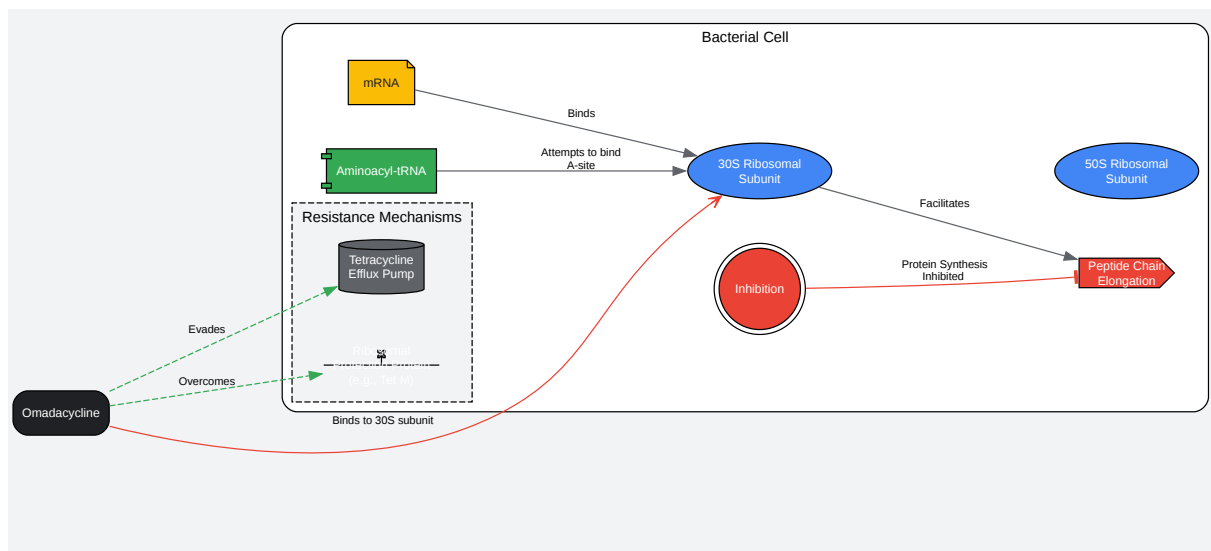
to maintain its binding affinity to the ribosome even in the presence of ribosomal protection proteins.[1][8]

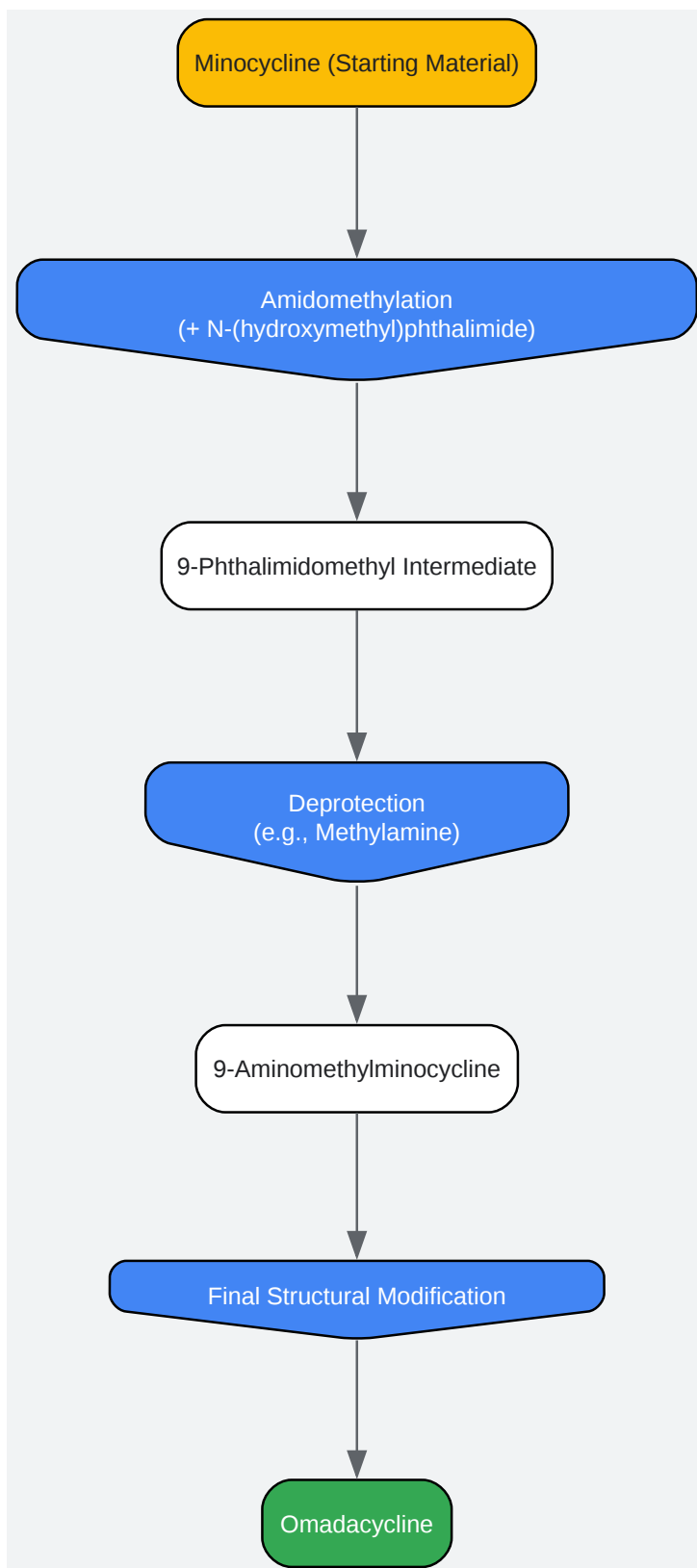
Mechanism of Action

Similar to other tetracyclines, Omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][9] It binds with high affinity to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA at the acceptor (A) site of the mRNA-ribosome complex.[8][10] This prevents the incorporation of new amino acids into the growing peptide chain, leading to a bacteriostatic effect.[10][11] However, against certain pathogens like *Streptococcus pneumoniae* and *Haemophilus influenzae*, Omadacycline has demonstrated bactericidal activity.[12]

A key feature of Omadacycline is its potent activity against bacteria that have acquired resistance to older tetracyclines. It is not significantly affected by the two major resistance mechanisms:

- **Ribosomal Protection:** Omadacycline remains effective in the presence of ribosomal protection proteins, such as Tet(M) and Tet(O).[9][13]
- **Tetracycline Efflux:** The drug is a poor substrate for common tetracycline-specific efflux pumps, including Tet(K), Tet(L), and Tet(B).[11]





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